molecular formula C8H7BrO3 B12101679 3-Bromo-4-hydroxy-5-methylbenzoic acid

3-Bromo-4-hydroxy-5-methylbenzoic acid

Cat. No.: B12101679
M. Wt: 231.04 g/mol
InChI Key: RJZDNDUMUXIJQA-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is a solid that is soluble in some organic solvents such as ethanol and dimethyl sulfoxide. It has a predicted density of 1.739 g/cm³ and a boiling point of approximately 340.9°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-5-methylbenzoic acid typically involves the bromination and methylation of hydroxybenzoic acid compounds. One common method includes the use of bromine in the presence of glacial acetic acid as a solvent. The reaction is carried out at controlled temperatures, usually between -10°C to 40°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where hydroxybenzoic acid is treated with bromine under controlled conditions to ensure high yield and purity. The reaction mixture is then purified through various techniques such as recrystallization and solvent extraction to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxy-5-methylbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromine atom to a different functional group.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products depend on the substituent introduced, such as different halides or functional groups.

Scientific Research Applications

3-Bromo-4-hydroxy-5-methylbenzoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylbenzoic acid: Similar structure but lacks the hydroxyl group.

    3-Bromo-4-methoxybenzoic acid: Contains a methoxy group instead of a hydroxyl group.

    3-Bromo-4-hydroxybenzoic acid: Similar but lacks the methyl group.

Uniqueness

3-Bromo-4-hydroxy-5-methylbenzoic acid is unique due to the combination of bromine, hydroxyl, and methyl groups on the benzene ring. This specific arrangement allows for unique chemical reactivity and biological interactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

3-bromo-4-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12)

InChI Key

RJZDNDUMUXIJQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Br)C(=O)O

Origin of Product

United States

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